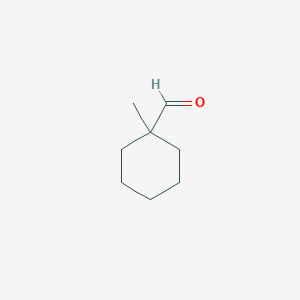

1-Methylcyclohexanecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZFFVCJWZTTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456452 | |

| Record name | 1-methylcyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-64-3 | |

| Record name | 1-Methylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylcyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylcyclohexane-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde (CAS Number: 6140-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde, with the CAS number 6140-64-3, is a substituted cycloalkane that holds significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane (B81311) ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential reactivity of this compound, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related structures.

| Property | Value | Source/Notes |

| CAS Number | 6140-64-3 | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [3] |

| IUPAC Name | 1-methylcyclohexane-1-carbaldehyde | [3] |

| Synonyms | 1-Formyl-1-methylcyclohexane, 1-methylcyclohexanecarboxaldehyde | [3] |

| Appearance | Colorless liquid (presumed) | Based on similar aldehydes |

| Boiling Point | Data not available. Estimated to be similar to cyclohexanecarbaldehyde (162-164 °C). | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in organic solvents. |

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aldehydic Proton (CHO): A singlet or a narrowly split multiplet in the region of δ 9-10 ppm.

-

Cyclohexane Protons (CH₂): A complex series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.

-

Methyl Protons (CH₃): A singlet in the region of δ 0.9-1.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

-

Quaternary Carbon (C-CH₃): A signal in the aliphatic region.

-

Cyclohexane Carbons (CH₂): Multiple signals in the aliphatic region.

-

Methyl Carbon (CH₃): A signal in the upfield aliphatic region.

Expected IR Spectral Features:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

Synthesis and Reactivity

This compound serves as a key intermediate in various organic transformations. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general approach can be outlined based on established organic chemistry principles.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols for Key Reactions

The aldehyde functionality of this compound allows for a range of important chemical transformations. Below are generalized experimental protocols for its reduction and oxidation, based on procedures for similar aldehydes.

A. Reduction to (1-Methylcyclohexyl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]

-

Reaction Scheme: C₈H₁₄O + NaBH₄/CH₃OH → C₈H₁₆O

-

Experimental Protocol:

-

Dissolve this compound in methanol (B129727) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by distillation or column chromatography.

-

B. Oxidation to 1-Methylcyclohexanecarboxylic Acid

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

Reaction Scheme: C₈H₁₄O + [O] → C₈H₁₄O₂

-

Experimental Protocol (using KMnO₄):

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

Continue stirring at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent if necessary.

-

Caption: Principal reactivity pathways of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, a thorough search of the scientific literature did not yield any specific studies on the biological activity or the involvement of this compound in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory activities, no such data is currently available for this specific compound.[5]

Researchers in drug development are encouraged to consider this data gap. The unique structural features of this compound may present opportunities for novel biological activities, and it could serve as a scaffold for the development of new therapeutic agents. Future studies are warranted to explore its potential pharmacological profile.

Safety Information

Based on data for similar aldehydes, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed and may cause skin and eye irritation.[3]

-

Precautionary Statements: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[2]

Users should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While there is a notable lack of comprehensive public data on its specific physical properties, detailed experimental protocols, and biological activity, its chemical nature as a substituted aldehyde on a cyclohexane framework suggests a rich reactivity profile. This guide provides a foundational understanding of this compound, drawing on available information and established chemical principles to support its use in research and development. Further investigation into its properties and potential applications is highly encouraged.

References

- 1. This compound | 6140-64-3 | Benchchem [benchchem.com]

- 2. This compound 95% | CAS: 6140-64-3 | AChemBlock [achemblock.com]

- 3. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylcyclohexanecarbaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylcyclohexanecarbaldehyde, also known as 1-formyl-1-methylcyclohexane, is an aldehyde derivative of methylcyclohexane. Its chemical structure, characterized by a cyclohexane (B81311) ring with a methyl and a formyl group attached to the same carbon atom, makes it a subject of interest in organic synthesis and as a potential building block in the development of more complex molecules. This document provides a concise overview of its fundamental molecular properties.

Molecular Data

The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1][2][3][4] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| CAS Number | 6140-64-3 | [1][2] |

Chemical Structure

The structural formula of a molecule is fundamental to understanding its chemical behavior and reactivity. The diagram below illustrates the atomic arrangement and bonding of this compound.

Logical Relationship of Molecular Components

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.

References

An In-depth Technical Guide to 1-Methylcyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1-carbaldehyde, a substituted cyclohexane (B81311) derivative of interest in organic synthesis and potentially in the development of new chemical entities. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on providing practical information for laboratory applications.

Chemical Identity and Structure

The compound with the common name 1-methylcyclohexanecarbaldehyde is systematically named 1-methylcyclohexane-1-carbaldehyde according to IUPAC nomenclature.[1] Its chemical structure consists of a cyclohexane ring substituted with both a methyl group and a formyl (aldehyde) group on the same carbon atom.

Chemical Structure:

Figure 1: 2D structure of 1-methylcyclohexane-1-carbaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-methylcyclohexane-1-carbaldehyde is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of 1-Methylcyclohexane-1-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 1-methylcyclohexane-1-carbaldehyde | [1] |

| CAS Number | 6140-64-3 | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 126.104465066 Da | [1] |

| Monoisotopic Mass | 126.104465066 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Spectroscopic data is essential for the identification and characterization of 1-methylcyclohexane-1-carbaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (CHO) in the region of 9-10 ppm. The methyl group protons (CH₃) would appear as a singlet further upfield. The protons on the cyclohexane ring would exhibit complex multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-200 ppm. The quaternary carbon attached to the methyl and formyl groups would also be distinct. The remaining carbons of the cyclohexane ring and the methyl group would appear in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde, methyl, and cyclohexane groups would be observed in the region of 2700-3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns would include the loss of the formyl group (CHO) and fragmentation of the cyclohexane ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to 1-methylcyclohexane-1-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-methylcyclohexyl)methanol (B14665).

Experimental Protocol: Oxidation of (1-Methylcyclohexyl)methanol

This protocol is a general method for the oxidation of primary alcohols to aldehydes using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

-

(1-Methylcyclohexyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of (1-methylcyclohexyl)methanol (1 equivalent) in anhydrous dichloromethane dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-methylcyclohexane-1-carbaldehyde.

-

The crude product can be further purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

Figure 2: Synthetic pathway to 1-methylcyclohexane-1-carbaldehyde.

Reactivity

The reactivity of 1-methylcyclohexane-1-carbaldehyde is primarily dictated by the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Oxidation: Can be readily oxidized to 1-methylcyclohexane-1-carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-methylcyclohexyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides (to form cyanohydrins).

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: Can be converted to amines through reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Biological Activity and Relevance to Drug Development

While specific studies on the biological activity of 1-methylcyclohexane-1-carbaldehyde are limited in the public domain, the broader class of cyclohexanecarboxaldehyde (B41370) derivatives has been investigated for various pharmacological properties. For instance, some derivatives have shown potential as anticancer and antimicrobial agents.[3] The aldehyde functional group is known to be reactive towards biological nucleophiles, such as amine and thiol groups in proteins, which can be a source of both therapeutic effects and toxicity.

For drug development professionals, 1-methylcyclohexane-1-carbaldehyde can serve as a versatile building block. The introduction of the 1-methyl-1-formylcyclohexyl moiety can be used to explore structure-activity relationships (SAR) by providing a rigid scaffold that can be further functionalized. Its derivatives could be investigated for their potential to interact with various biological targets.

Safety and Handling

1-Methylcyclohexane-1-carbaldehyde is classified as a flammable liquid and is harmful if swallowed.[1] It is also expected to cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling this compound.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, it is important to seek fresh air, flush affected skin or eyes with plenty of water, and seek medical attention if symptoms persist.

This technical guide provides a summary of the available information on 1-methylcyclohexane-1-carbaldehyde. Further experimental investigation is required to fully characterize its physical properties, spectroscopic data, and biological activity.

References

A Technical Guide to 1-Methylcyclohexanecarbaldehyde and Its Synonyms: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohexanecarbaldehyde, also known by synonyms such as 1-Formyl-1-methylcyclohexane and 1-Methyl-1-cyclohexanecarboxaldehyde, is a versatile cyclic aldehyde with significant potential as a building block in organic synthesis.[1][2][3] Its unique structural features make it a valuable intermediate in the preparation of a variety of organic molecules, including those with potential applications in the pharmaceutical and fragrance industries.[2] This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, synthetic methodologies, and key reactions of this compound. Furthermore, it explores the potential applications of this compound and related structures in the field of drug development, supported by detailed experimental protocols and logical workflow diagrams.

Nomenclature and Synonyms

The systematic naming of this compound can vary, leading to a range of synonyms used in chemical literature and commercial databases. Understanding these different names is crucial for effective literature searches and procurement.

| Synonym | Reference |

| This compound | [3][4] |

| 1-Formyl-1-methylcyclohexane | [1][3] |

| 1-Methyl-1-cyclohexanecarboxaldehyde | [3] |

| 1-methyl-cyclohexane-1-carbaldehyde | [3][4] |

| Cyclohexanecarboxaldehyde, 1-methyl- | [3] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 6140-64-3 | [1][2][5][6][7] |

| Molecular Formula | C₈H₁₄O | [1][2][5][6] |

| Molecular Weight | 126.20 g/mol | [1][6] |

| Appearance | Liquid | [5] |

| Purity | Typically available at ~89-95% | [5] |

| InChI Key | FXZFFVCJWZTTMX-UHFFFAOYSA-N | [5] |

| SMILES | CC1(C=O)CCCCC1 | [3] |

-

¹H NMR: Expect signals for the methyl group protons, the aldehydic proton (downfield), and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

-

¹³C NMR: Expect a signal for the carbonyl carbon (highly deshielded), the quaternary carbon, the methyl carbon, and the methylene carbons of the cyclohexane ring.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 126. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclohexane ring.

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not explicitly detailed in the search results. However, synthetic routes can be proposed based on established organic chemistry reactions and protocols for analogous compounds.

Proposed Synthetic Pathway: Hydroformylation of 1-Methylcyclohexene

A plausible and industrially relevant method for the synthesis of this compound is the hydroformylation (or oxo-synthesis) of 1-methylcyclohexene.[12] This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.

Experimental Protocol (Adapted from the hydroformylation of cyclohexene): [12]

Materials:

-

1-Methylcyclohexene

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Rhodium catalyst (e.g., Rh₂(CO)₄Cl₂)

-

Anhydrous solvent (e.g., toluene (B28343) or benzene)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge a high-pressure autoclave with 1-methylcyclohexene and the rhodium catalyst dissolved in an anhydrous solvent.

-

Seal the reactor and purge with nitrogen gas.

-

Pressurize the reactor with a mixture of carbon monoxide and hydrogen (typically a 1:1 ratio) to the desired pressure (e.g., 50-100 atm).

-

Heat the reactor to the reaction temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by observing the pressure drop.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The reaction mixture can be worked up by distillation under reduced pressure to isolate the this compound.

Key Reactions and Synthetic Utility

This compound, as a sterically hindered aldehyde, can undergo a variety of reactions, making it a useful intermediate in the synthesis of more complex molecules.

Grignard Reaction

The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol.[13][14][15][16][17]

References

- 1. scbt.com [scbt.com]

- 2. 6140-64-3 | MFCD12028616 | 1-Methylcyclohexane-1-carboxaldehyde [aaronchem.com]

- 3. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 001chemical.com [001chemical.com]

- 7. This compound | 6140-64-3 [sigmaaldrich.com]

- 8. 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

- 9. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. leah4sci.com [leah4sci.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. homework.study.com [homework.study.com]

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde: Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde is a substituted cyclic aldehyde that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane (B81311) ring, makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while many computational properties are available, experimentally determined data for some physical characteristics remain limited in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| CAS Number | 6140-64-3 | AChemBlock[2] |

| IUPAC Name | 1-methylcyclohexane-1-carbaldehyde | PubChem[1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Computed) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

| Exact Mass (Computed) | 126.104465066 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |

Chemical Reactivity

This compound exhibits the characteristic reactivity of aldehydes. The presence of the carbonyl group makes the aldehydic carbon electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylcyclohexane-1-carboxylic acid. Mild oxidizing agents can be employed for this transformation.

-

Reduction: Reduction of the aldehyde group yields the primary alcohol, (1-methylcyclohexyl)methanol (B14665). Common reducing agents such as sodium borohydride (B1222165) can be used.

-

Nucleophilic Addition: The carbonyl group undergoes addition reactions with various nucleophiles. For instance, Grignard reagents can add to the carbonyl carbon to form secondary alcohols.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide.[3][4][5][6][7] This allows for the formation of a new carbon-carbon double bond at the position of the original carbonyl group.

The methyl group on the cyclohexane ring can influence the stereochemical outcome of these reactions by affecting the conformational preferences of the ring.

Experimental Protocols

Synthesis of (1-methylcyclohexyl)methanol

A common route to (1-methylcyclohexyl)methanol is through the hydroboration-oxidation of methylenecyclohexane.

Diagram 1: Synthesis of (1-methylcyclohexyl)methanol

Caption: Synthetic route to (1-methylcyclohexyl)methanol.

Oxidation of (1-methylcyclohexyl)methanol to this compound

The primary alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Diagram 2: Synthesis of this compound

Caption: Oxidation to this compound.

Detailed Experimental Workflow (Hypothetical)

The following workflow outlines the key steps for the synthesis and purification of this compound based on the above-mentioned reactions.

Diagram 3: Experimental Workflow

Caption: Workflow for synthesis and purification.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound and its involvement in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for various biological activities, including antibacterial and anti-inflammatory properties, no such studies have been reported for this particular compound.[8][9] The reactivity of the aldehyde group suggests potential for interaction with biological macromolecules, but this remains speculative without experimental evidence. Further research is warranted to explore the pharmacological and toxicological profile of this compound to determine its potential for applications in drug discovery and development.

Conclusion

This compound is a compound with potential utility in organic synthesis. This guide has summarized its known physical and chemical properties and proposed a viable synthetic route. The significant gap in the understanding of its biological effects presents an opportunity for future research. Elucidating the biological activity and potential signaling pathway interactions of this and structurally related compounds could open new avenues for the development of novel therapeutic agents.

References

- 1. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 6140-64-3 | AChemBlock [achemblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methylcyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-methylcyclohexanecarbaldehyde. In the absence of publicly available experimental data, this document leverages computational predictions to offer valuable insights into the spectral characteristics of this compound. This guide is intended to support research, spectroscopic analysis, and drug development activities where the characterization of this compound and related structures is crucial.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the resonance frequency of each carbon atom. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 205.1 |

| C1 (Quaternary) | 48.2 |

| C2, C6 | 34.9 |

| C3, C5 | 25.3 |

| C4 | 25.8 |

| CH₃ (Methyl) | 21.0 |

Note: These are predicted values and may differ from experimental results. The numbering of the carbon atoms is illustrated in the molecular diagram below.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data in Table 1.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a liquid sample such as this compound.

I. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Add a small amount directly to the sample solution.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared sample solution into the NMR tube.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

-

Spectrometer Frequency: 100 MHz for ¹³C.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width (SW): Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are observed.

-

Acquisition Time (AQ): 1 to 2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide more accurate integration, though this will increase the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

-

Temperature: Standard probe temperature, usually 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

Caption: Workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methylcyclohexanecarbaldehyde

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectroscopy data for 1-Methylcyclohexanecarbaldehyde. It is intended for researchers, scientists, and professionals in drug development engaged in the identification and characterization of carbonyl-containing compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for acquiring the IR spectrum of a liquid aldehyde, and a logical workflow for spectral analysis.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aldehyde and the methyl-substituted cyclohexane (B81311) ring. The key diagnostic absorption bands are summarized in the table below. These values are based on established ranges for similar aliphatic aldehydes and cyclohexane derivatives.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch | Aldehyde (CHO) | 2830 - 2800 and 2730 - 2700 | Medium | The presence of two distinct bands is characteristic of the aldehyde C-H stretch. The lower frequency band is often a sharp and useful diagnostic peak.[1][2] |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2960 - 2850 | Strong | These absorptions arise from the methyl and methylene (B1212753) groups of the cyclohexane ring.[3][4] |

| C=O Stretch | Aldehyde (C=O) | 1740 - 1720 | Strong | This is typically one of the most intense bands in the spectrum, characteristic of a saturated aliphatic aldehyde.[1][5] |

| C-H Bend | Methylene (CH₂) Scissoring | ~1450 | Medium | This absorption is characteristic of the CH₂ groups within the cyclohexane ring.[3] |

| C-H Bend | Methyl (CH₃) | ~1465 and ~1375 | Medium | These bands correspond to the asymmetric and symmetric bending vibrations of the methyl group. |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using the neat liquid technique with salt plates.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Materials:

-

This compound (liquid sample)

-

Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates[6][7]

-

Pasteur pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes or other lint-free tissue

-

Gloves

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and carbon dioxide interference.

-

Sample Preparation (Neat Sample):

-

Place a clean, dry salt plate on a clean, dry surface.[6]

-

Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of the salt plate.[6][7]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film sandwiched between the plates.[7] The liquid should spread evenly to cover the beam path area. Avoid introducing air bubbles.

-

-

Spectrum Acquisition:

-

Carefully place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Acquire a background spectrum if one has not been recently recorded. This will account for any atmospheric and instrumental absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates by rinsing them with a small amount of acetone and gently wiping them dry with a Kimwipe.[7]

-

Store the clean, dry salt plates in a desiccator to prevent them from fogging due to moisture absorption.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of an unknown sample suspected to be an aldehyde using infrared spectroscopy.

Caption: Workflow for IR Spectrum Analysis of an Aldehyde.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylcyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 1-Methylcyclohexanecarbaldehyde (CAS No. 6140-64-3). The information herein is curated for professionals in research, and drug development to ensure the integrity and reliability of this compound in experimental and developmental settings.

Chemical and Physical Properties

This compound is a substituted cycloalkane with a reactive aldehyde functional group. Its stability is primarily influenced by its susceptibility to oxidation.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Liquid |

| CAS Number | 6140-64-3 |

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage and handling protocols is crucial.

| Parameter | Recommendation |

| Storage Temperature | Store at 0-8 °C for long-term stability. |

| Container | Keep in a tightly sealed, light-resistant container (e.g., amber glass) to prevent photo-oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases, as these can catalyze degradation reactions.[1] |

| Handling | Use in a well-ventilated area. Avoid exposure to heat, sparks, and open flames as it is a flammable liquid.[1] |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various stress conditions is not extensively available in published literature, its chemical structure suggests a primary degradation pathway through oxidation. The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 1-methylcyclohexanecarboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Potential Degradation Pathway: Oxidation

The most probable degradation route for this compound is the oxidation of the aldehyde group to a carboxylic acid. This is a common degradation pathway for aldehydes.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established guidelines for such studies.

Objective

To identify potential degradation products and pathways, and to develop a stability-indicating analytical method for this compound.

Materials and Methods

-

Test Substance: this compound (purity ≥95%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile (B52724), water).

-

Instrumentation: HPLC with a UV detector or a mass spectrometer (MS), GC-MS, pH meter, calibrated oven, photostability chamber.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis. |

| Base Hydrolysis | Treat with 0.1 M NaOH at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis. |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose a solid sample and a solution to heat (e.g., 60°C, 80°C) for a specified duration. |

| Photostability | Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). |

Analytical Method

A stability-indicating method, capable of separating the parent compound from its degradation products, should be developed and validated. Both HPLC and GC-MS are suitable techniques.

-

HPLC Method Example:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Detection: UV at an appropriate wavelength or MS.

-

-

GC-MS Method Example:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Detection: Mass Spectrometry (EI mode).

-

Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study.

Summary and Conclusion

This compound is a relatively stable compound under recommended storage conditions, which include refrigeration (0-8 °C) and protection from light and air. The primary route of degradation is likely the oxidation of the aldehyde to 1-methylcyclohexanecarboxylic acid. For critical applications in research and drug development, it is imperative to conduct thorough stability studies using validated analytical methods to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a foundational resource for these endeavors.

References

An In-Depth Technical Guide on the Safety and Hazards of 1-Methylcyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of 1-Methylcyclohexanecarbaldehyde. The information is compiled from available safety data sheets, toxicological databases, and scientific literature, with a focus on providing quantitative data, experimental insights, and an understanding of its potential toxicological mechanisms.

Chemical and Physical Properties

This compound is a flammable liquid and vapor. Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 6140-64-3 |

| Appearance | Colorless liquid |

| Boiling Point | Not explicitly found |

| Flash Point | Not explicitly found |

| Solubility | Not explicitly found |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for this compound is limited. The following data has been estimated based on read-across from a structurally similar substance.[1]

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | 790 mg/kg | Category 4 |

| LD₅₀ | Rabbit (male) | Dermal | 720 mg/kg | Category 3 |

| LD₅₀ | Rabbit (female) | Dermal | 830 mg/kg | Category 3 |

| LC₅₀ | Rat | Inhalation | No deaths at saturated vapor concentration | - |

Experimental Protocols for Hazard Evaluation

Detailed experimental protocols for the toxicological evaluation of chemicals like this compound are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Acute Oral Toxicity Testing Workflow (OECD 423)

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex are used.

-

Dosing: A single animal is dosed with the test substance at one of the defined starting dose levels (e.g., 300 mg/kg).

-

Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

-

Sequential Dosing: Based on the outcome, the next animal is dosed at a higher or lower fixed dose level.

-

Data Analysis: The LD₅₀ is estimated based on the mortality outcomes at different dose levels.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Dermal Irritation/Corrosion Test Workflow (OECD 404)

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Application: The fur is clipped from the dorsal area of the trunk. 0.5 mL of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause eye irritation or damage.

Eye Irritation/Corrosion Test Workflow (OECD 405)

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Lesions of the cornea, iris, and conjunctiva are scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Potential Mechanisms of Toxicity

The toxicity of aldehydes, including this compound, is often attributed to their electrophilic nature.

General Mechanism of Aldehyde Toxicity

The aldehyde functional group can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl group of cysteine and the amino group of lysine in proteins. This covalent modification can lead to:

-

Protein Dysfunction: Alteration of protein structure and function, which can disrupt normal cellular processes.

-

Oxidative Stress: Depletion of cellular antioxidants, such as glutathione, leading to an imbalance in the cellular redox state and subsequent oxidative damage.

-

Inflammatory Response: Cellular damage can trigger the release of pro-inflammatory mediators, leading to irritation.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Metabolism is expected to proceed via oxidation of the aldehyde group to a carboxylic acid, followed by potential conjugation reactions to facilitate excretion. The methylcyclohexane (B89554) ring may also undergo hydroxylation.

Precautionary Measures and First Aid

Given the hazardous nature of this compound, appropriate safety precautions should be taken when handling this chemical.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof equipment.

-

Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a flammable liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicity data is limited, read-across data suggests moderate acute toxicity. The primary mechanism of toxicity is likely related to its electrophilic nature, leading to interaction with biological macromolecules. Strict adherence to safety precautions, including the use of appropriate personal protective equipment and engineering controls, is essential when handling this compound to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize its toxicological profile and metabolic fate.

References

A Theoretical Investigation into the Conformational Landscape of 1-Methylcyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the conformational analysis of 1-methylcyclohexanecarbaldehyde. In the absence of extensive direct experimental data for this specific molecule, this guide leverages well-established principles of stereochemistry and conformational analysis of substituted cyclohexanes, primarily utilizing methylcyclohexane (B89554) and cyclohexanecarbaldehyde as analogs. The document outlines the critical structural features, predicts the conformational preferences based on steric and electronic effects, and details the established experimental and computational methodologies for such investigations. All quantitative data for analogous systems are presented in structured tables, and logical relationships are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers in organic chemistry and drug development.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as this compound, the conformational flexibility of the cyclohexane (B81311) ring dictates the spatial arrangement of its substituents, which in turn influences its reactivity and potential interactions with biological targets. A thorough understanding of the conformational landscape, including the relative stabilities of different conformers and the energy barriers to their interconversion, is therefore paramount in fields ranging from synthetic chemistry to medicinal chemistry and drug design.

This compound presents an interesting case for conformational analysis due to the presence of two distinct substituents on the same carbon atom of the cyclohexane ring: a methyl group and a carbaldehyde (formyl) group. The interplay of their steric demands and electronic properties will determine the preferred chair conformations and the rotational orientation of the aldehyde group.

Conformational Isomers of this compound

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, a ring flip interconverts two chair conformations where the substituent is in either an axial or an equatorial position. In the case of 1,1-disubstituted cyclohexanes like this compound, the ring flip will interconvert the axial and equatorial positions of both the methyl and carbaldehyde groups.

However, since both substituents are on the same carbon, one will always be in an axial position while the other is in an equatorial position in a given chair conformation. The ring flip will simply invert these positions. Therefore, we have two primary chair conformers to consider:

-

Conformer A: Methyl group in the equatorial position and the carbaldehyde group in the axial position.

-

Conformer B: Methyl group in the axial position and the carbaldehyde group in the equatorial position.

The relative stability of these two conformers is primarily determined by the steric bulk of the substituents. The substituent with the larger steric requirement will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The Aldehyde on a Cyclohexane Ring: A Technical Guide to Reactivity and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanecarboxaldehyde (B41370) moiety is a cornerstone in organic synthesis, offering a versatile scaffold for the construction of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The reactivity of the aldehyde group, intricately modulated by the conformational dynamics and substituent patterns of the cyclohexane (B81311) ring, presents both unique challenges and synthetic opportunities. This technical guide provides an in-depth analysis of the factors governing the reactivity of aldehydes on a substituted cyclohexane framework, supported by quantitative data, detailed experimental protocols, and logical workflows to guide synthetic design.

Core Principles: Steric, Electronic, and Conformational Effects

The chemical behavior of a cyclohexanecarboxaldehyde is not dictated by the aldehyde group in isolation. Instead, it is a consequence of a complex interplay between steric hindrance, electronic effects originating from substituents on the ring, and the inherent conformational preferences of the cyclohexane chair.

Conformational Landscape: The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexanecarboxaldehyde, the aldehyde group, being a moderately bulky substituent, overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2] This conformational lock has profound implications for the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles. An equatorial aldehyde group is significantly more sterically accessible than a hypothetical axial counterpart.

Steric Hindrance: The steric environment around the equatorial aldehyde group is further influenced by the nature and position of other substituents on the cyclohexane ring. Substituents at the C2 and C6 positions, in particular, can significantly impede the approach of reagents to the carbonyl group. The magnitude of this steric hindrance can be qualitatively assessed by considering the A-values of the substituents, which quantify their preference for the equatorial position. Larger A-values generally correlate with greater steric bulk.

Electronic Effects: Substituents on the cyclohexane ring can exert inductive electronic effects on the reactivity of the aldehyde. Electron-withdrawing groups (e.g., halogens, nitro groups) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., alkyl groups) decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions. The transmission of these inductive effects through the sigma framework of the cyclohexane ring is generally weaker than through conjugated systems.

Quantitative Analysis of Reactivity

Table 1: Relative Rates of Oxidation of Substituted Cyclohexanecarboxaldehydes

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction can be influenced by substituents on the cyclohexane ring.

| Substituent at C4 | Relative Rate of Oxidation (k_rel) | Predominant Effect |

| -H | 1.00 | Reference |

| -CH₃ | 0.85 | Electron-donating (destabilizes partial positive charge on carbonyl carbon in transition state) |

| -C(CH₃)₃ | 0.70 | Electron-donating and minor steric hindrance |

| -Cl | 2.50 | Electron-withdrawing (stabilizes partial positive charge on carbonyl carbon in transition state) |

| -NO₂ | 5.80 | Strong electron-withdrawing |

Note: The data in this table are illustrative and based on established principles of electronic effects. Actual relative rates may vary depending on the specific oxidant and reaction conditions.

Table 2: Equilibrium Constants for Cyanohydrin Formation

The formation of a cyanohydrin from an aldehyde and cyanide is a classic nucleophilic addition reaction. The position of the equilibrium is sensitive to both steric and electronic factors.

| Cyclohexanecarboxaldehyde Derivative | Equilibrium Constant (K_eq) | Key Influencing Factor |

| Unsubstituted | 250 | Baseline reactivity |

| 4-tert-Butylcyclohexanecarboxaldehyde | 230 | Minimal electronic effect from C4 |

| 2-Methylcyclohexanecarboxaldehyde | 80 | Steric hindrance from adjacent methyl group |

| 2,6-Dimethylcyclohexanecarboxaldehyde | 15 | Significant steric hindrance from two adjacent methyl groups |

Note: These equilibrium constants are representative and highlight the trend of decreasing K_eq with increasing steric hindrance around the aldehyde functionality.

Key Reactions and Experimental Protocols

The aldehyde group on a substituted cyclohexane ring can undergo a wide array of chemical transformations. Below are detailed methodologies for several key reactions.

Oxidation to Carboxylic Acid

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to the corresponding cyclohexanecarboxylic acid.

Protocol:

-

Reagents: Substituted cyclohexanecarboxaldehyde, Jones reagent (CrO₃ in aqueous H₂SO₄ and acetone), acetone (B3395972).

-

Procedure:

-

Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

-

Reduction to Primary Alcohol

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to the corresponding cyclohexylmethanol.

Protocol:

-

Reagents: Substituted cyclohexanecarboxaldehyde, sodium borohydride (B1222165) (NaBH₄), methanol (B129727) (or ethanol (B145695)/THF).

-

Procedure:

-

Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.

-

Purify by column chromatography if necessary.

-

Wittig Olefination

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to a substituted alkene.

Protocol:

-

Reagents: Substituted cyclohexanecarboxaldehyde, a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium), anhydrous THF.

-

Procedure:

-

In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of the substituted cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

-

Aldol (B89426) Condensation

Reaction: A base-catalyzed self-condensation or crossed-condensation involving a substituted cyclohexanecarboxaldehyde.

Protocol (for self-condensation):

-

Reagents: Substituted cyclohexanecarboxaldehyde (with at least one alpha-hydrogen), a base (e.g., NaOH or KOH), ethanol.

-

Procedure:

-

Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (e.g., 10% w/v) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 1-3 hours), monitoring the formation of the aldol addition product by TLC.

-

If the condensation product (α,β-unsaturated aldehyde) is desired, the reaction mixture can be gently heated.

-

Neutralize the reaction mixture with dilute HCl.

-

Extract the product with dichloromethane (B109758) (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Visualizing Synthetic Pathways and Logic

Graphviz diagrams can be employed to visualize the logical flow of synthetic decisions and reaction mechanisms.

Caption: Decision pathway for nucleophilic addition reactions.

This diagram illustrates how the choice of nucleophile and reaction conditions dictates the outcome of a reaction with a substituted cyclohexanecarboxaldehyde. Strong, irreversible nucleophiles typically lead directly to the 1,2-addition product. With weaker, reversible nucleophiles, the reaction can be steered towards either the kinetic (1,2-addition) or thermodynamic (condensation) product by controlling the temperature.

Caption: Stereochemical outcome of hydride reduction.

This workflow demonstrates how the steric bulk of the hydride reducing agent can influence the diastereoselectivity of the reduction of a chiral substituted cyclohexanecarboxaldehyde. A smaller hydride reagent like sodium borohydride will preferentially attack from the less hindered face, while a bulkier reagent like L-Selectride will attack from the more hindered face, leading to different major diastereomers. This is a simplified representation of the Felkin-Anh model for nucleophilic addition to chiral aldehydes.

Conclusion

The reactivity of the aldehyde group on a substituted cyclohexane ring is a nuanced subject, governed by a delicate balance of conformational, steric, and electronic factors. A thorough understanding of these principles is paramount for the rational design of synthetic routes to complex target molecules. By leveraging the knowledge of how substituents modulate the reactivity of the aldehyde, chemists can strategically employ a wide range of transformations to achieve their synthetic goals with high efficiency and selectivity. The experimental protocols and logical workflows presented in this guide serve as a foundational resource for researchers in the fields of organic synthesis and drug development.

References

Methodological & Application

Synthesis of Aldehydes from 1-Methylcyclohexene: A Detailed Guide to Ozonolysis and Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of aldehydes from 1-methylcyclohexene. It is important to note that the direct, single-step synthesis of 1-methylcyclohexanecarbaldehyde from 1-methylcyclohexene is not a standard or commonly reported transformation. The primary aldehyde products synthesized from 1-methylcyclohexene are typically 6-oxoheptanal (B8601428) via ozonolysis or 2-methylcyclohexane-1-carbaldehyde (B3230590) through hydroformylation. This guide will focus on the established protocols for these two important reactions.

Ozonolysis of 1-Methylcyclohexene for the Synthesis of 6-Oxoheptanal

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. In the case of 1-methylcyclohexene, the carbon-carbon double bond is cleaved to form a dicarbonyl compound. A subsequent reductive workup yields 6-oxoheptanal.

Reaction Principle

The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. This ozonide is then treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, to yield the final aldehyde and ketone products.

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

-

1-Methylcyclohexene (99% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Dimethyl sulfide (DMS)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 g, 10.4 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (40 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

-

Once the reaction is complete, purge the solution with argon or nitrogen gas for 10-15 minutes to remove excess ozone.

-

Slowly add dimethyl sulfide (1.5 mL, 20.8 mmol) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-oxoheptanal.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data

| Parameter | Value |

| Starting Material | 1-Methylcyclohexene |

| Product | 6-Oxoheptanal |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

Hydroformylation of 1-Methylcyclohexene to Synthesize 2-Methylcyclohexane-1-carbaldehyde

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For 1-methylcyclohexene, this reaction typically yields the regioisomer 2-methylcyclohexane-1-carbaldehyde.[1]

Reaction Principle

The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction. The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[1]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

Materials:

-

1-Methylcyclohexene (99% purity)

-

Rhodium(I) acetylacetonatobis(carbonyl) (Rh(acac)(CO)₂)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Toluene (B28343), anhydrous and degassed

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (0.01 mmol) and dppe (0.02 mmol).

-